molecular formula C9H3BrClF3N2 B13981564 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline

6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline

Cat. No.: B13981564
M. Wt: 311.48 g/mol
InChI Key: GNHFPZKAYFJEFV-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2,4-dichloro-5-bromobenzonitrile.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts (Pd) and boronic acids are typical reagents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-(trifluoromethyl)quinoline: Similar in structure but lacks the chlorine atom.

    4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar but with different positioning of the halogen atoms.

    6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline: Contains additional functional groups that alter its reactivity.

Uniqueness

6-Bromo-4-chloro-8-(trifluoromethyl)quinazoline is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H3BrClF3N2

Molecular Weight

311.48 g/mol

IUPAC Name

6-bromo-4-chloro-8-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3BrClF3N2/c10-4-1-5-7(15-3-16-8(5)11)6(2-4)9(12,13)14/h1-3H

InChI Key

GNHFPZKAYFJEFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)C(F)(F)F)Br

Origin of Product

United States

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